molecular formula C6H8N4O2 B13175262 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13175262
M. Wt: 168.15 g/mol
InChI Key: AHHXIHKWPMAHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of azetidine and triazole rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c11-6(12)5-3-10(9-8-5)4-1-7-2-4/h3-4,7H,1-2H2,(H,11,12)

InChI Key

AHHXIHKWPMAHLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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